4-isopropyl-1-methyl-1H-pyrazol-5-amine
Overview
Description
4-Isopropyl-1-methyl-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family. It is characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. This compound is known for its versatility in organic synthesis and medicinal chemistry due to its unique structural properties .
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with various biological targets, including enzymes and receptors, due to their versatile structure .
Mode of Action
It’s known that the amine group in 1-methyl-5-aminopyrazole has significant basicity and nucleophilicity, which can undergo a series of nucleophilic substitution reactions to obtain derived pyrazole compounds .
Biochemical Pathways
Pyrazole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s molecular weight (13920) suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor activities .
Biochemical Analysis
Biochemical Properties
The amine group in 4-isopropyl-1-methyl-1H-pyrazol-5-amine exhibits significant basicity and nucleophilicity, which allows it to undergo a series of nucleophilic substitution reactions to produce derived pyrazole compounds
Cellular Effects
It is known that the compound can be used for the modification and synthesis of drug molecules and bioactive molecules , which suggests that it may influence cell function.
Molecular Mechanism
Its amine group is known to exhibit significant basicity and nucleophilicity, which allows it to undergo a series of nucleophilic substitution reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropyl-1-methyl-1H-pyrazol-5-amine typically involves the cyclocondensation of suitable hydrazines with carbonyl compounds. One common method is the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under mild conditions . Another approach involves the use of α,β-unsaturated carbonyl compounds or β-enaminones as starting materials .
Industrial Production Methods
Industrial production of this compound often employs large-scale cyclocondensation reactions. These reactions are optimized for high yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reactors to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .
Scientific Research Applications
4-Isopropyl-1-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 1-Isopropyl-3-methyl-1H-pyrazol-5-amine
- 4-Isopropyl-1H-pyrazol-5-amine
- 5-Methyl-1-propyl-1H-pyrazol-3-amine
Uniqueness
4-Isopropyl-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl and methyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-methyl-4-propan-2-ylpyrazol-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-5(2)6-4-9-10(3)7(6)8/h4-5H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGLWFYYHAQJRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N(N=C1)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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